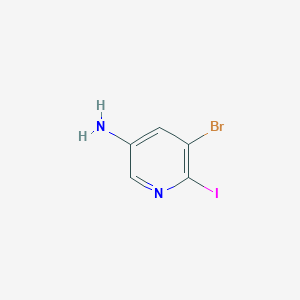

5-Bromo-6-iodopyridin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-iodopyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrIN2/c6-4-1-3(8)2-9-5(4)7/h1-2H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLQACFNDBYELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Br)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry

Halogenated pyridines are crucial building blocks in organic synthesis and are prevalent in pharmaceuticals, agrochemicals, and materials science. mountainscholar.orgnih.gov The carbon-halogen bond serves as a versatile handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitution, and metallation reactions. nih.govkubikat.orgeurekalert.org This reactivity allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. kubikat.orgeurekalert.org

The presence of halogen atoms on the pyridine (B92270) ring significantly influences its electronic properties. The electron-withdrawing nature of halogens can activate the ring towards nucleophilic attack, a principle often exploited in the synthesis of highly substituted pyridines. nih.govresearchgate.net The type and position of the halogen atom can also direct the regioselectivity of subsequent reactions, providing a powerful tool for synthetic chemists. mountainscholar.orgnih.gov In medicinal chemistry, the incorporation of halogens into drug candidates can enhance their metabolic stability, binding affinity, and bioavailability. nih.gov

The Pyridin 3 Amine Scaffold: a Versatile Platform for Chemical Innovation

The pyridin-3-amine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. nih.govrsc.orgresearchgate.net The amino group at the 3-position can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets such as enzymes and receptors. nih.gov Furthermore, the amine functionality provides a convenient point for further derivatization, allowing for the exploration of structure-activity relationships (SAR).

The pyridine (B92270) ring itself is a key pharmacophore, known for its ability to improve the aqueous solubility and pharmacokinetic properties of drug molecules. rsc.orgresearchgate.net The combination of the pyridine core with a 3-amino substituent creates a versatile platform for the design and synthesis of novel therapeutic agents targeting a wide range of diseases. nih.govrsc.org

Overview of Research Directions for Poly Substituted Pyridine Derivatives

Research into poly-substituted pyridine (B92270) derivatives is a vibrant and rapidly expanding area. researchgate.net The development of efficient and regioselective methods for the synthesis of these compounds is a major focus. core.ac.ukacs.orgresearchgate.net Modern synthetic strategies often employ multi-component reactions and transition-metal-catalyzed cross-coupling reactions to construct these complex molecules in a single step. researchgate.netcore.ac.ukresearchgate.net

The applications of poly-substituted pyridines are diverse. In medicinal chemistry, they are investigated as inhibitors of various enzymes and as ligands for a range of receptors. mdpi.com In materials science, their unique electronic and photophysical properties are being harnessed for the development of organic light-emitting diodes (OLEDs), sensors, and catalysts. acs.org The ability to fine-tune the properties of these compounds by varying the substitution pattern on the pyridine ring makes them highly attractive for a broad spectrum of applications. researchgate.net

Contextualizing 5 Bromo 6 Iodopyridin 3 Amine Within Advanced Heterocyclic Chemistry

Strategic Approaches to Dihalogenated Pyridine Scaffolds

The construction of dihalogenated pyridine frameworks is foundational for accessing compounds like this compound. These strategies must precisely control the location of each halogen, often leveraging the electronic influence of existing substituents, such as an amino group, or by employing temporary directing groups.

One of the most direct methods for synthesizing mixed dihalopyridines is the stepwise introduction of halogen atoms. This approach relies on the careful selection of halogenating agents and reaction conditions to control the position of each successive halogenation. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907), a related precursor, can be achieved by first brominating 2-aminopyridine (B139424) and then performing an iodination step. ijssst.info

The bromination of pyridine rings, especially those activated by an amino group, is a common electrophilic aromatic substitution. The amino group is a strong activating group and directs electrophiles to the ortho and para positions. For 3-aminopyridine (B143674), this would typically direct bromination to the 2, 4, and 6 positions. However, the reactivity and regioselectivity are highly dependent on the specific reagents and conditions used. thieme-connect.com

Studies on the bromination of 2-aminopyridines have shown that these compounds react as free bases. rsc.org The use of N-bromosuccinimide (NBS) is a widely adopted method for the regioselective bromination of activated pyridines, such as aminopyridines. thieme-connect.com For instance, the reaction of 2-aminopyridine with NBS in acetone (B3395972) can yield 2-amino-5-bromopyridine. ijssst.info The reaction conditions can be tuned to achieve either monobromination or dibromination. thieme-connect.com A recent method for the 3-selective halogenation of pyridines proceeds through the formation of Zincke imine intermediates, which undergo highly regioselective halogenation with reagents like NBS under mild conditions. nsf.gov

Table 1: Electrophilic Bromination of Aminopyridines

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Aminopyridine | NBS (1.05 eq) | CCl₄ | Reflux, 30 min | 5-Bromo-2-aminopyridine | 96% | thieme-connect.com |

| 3-Aminopyridine | NBS (1.05 eq) | CCl₄ | Reflux, 30 min | 2-Bromo-5-aminopyridine | 95% | thieme-connect.com |

| 4-Aminopyridine | NBS (2.1 eq) | CCl₄ | Reflux, 30 min | 3,5-Dibromo-4-aminopyridine | 98% | thieme-connect.com |

This table presents selected research findings on the electrophilic bromination of various aminopyridine substrates, highlighting the conditions and yields.

Achieving selective iodination often requires strategies that go beyond simple electrophilic substitution. Directed ortho-metalation is a powerful technique where a directing group guides a metalating agent (typically an organolithium reagent) to a specific C-H bond, which is then quenched with an iodine source. acs.org For aminopyridines, the amino group can be protected, for example as a carbamate, which then serves as an effective directing group. nih.gov This approach allows for highly regioselective lithiation and subsequent iodination. nih.gov

Another strategy involves the use of modern transition-metal-catalyzed C-H activation, where a directing group templates the catalyst to a specific C-H bond for functionalization. chu-lab.org For example, palladium-catalyzed C-H iodination can be directed by various functional groups. rsc.org Ultrasound-assisted methods have also been developed for the regioselective iodination of related heterocyclic systems like imidazo[1,2-α]pyridines, using molecular iodine in the presence of an oxidant like tert-butyl hydroperoxide (TBHP). nih.govacs.org

A synthesis of 2-amino-5-bromo-3-iodopyridine uses N-iodosuccinimide (NIS) in DMF with trifluoroacetic acid (TFA) as a catalyst to iodinate the pre-brominated precursor. ijssst.info

Table 2: Iodination Methods for Pyridine and Related Heterocycles

| Substrate | Method | Reagents | Key Feature | Product | Reference |

|---|---|---|---|---|---|

| N-Boc-3-aminopyridine | Directed Metalation | 1. s-BuLi, TMEDA 2. I₂ | Carbamate directs lithiation to C4 | N-Boc-3-amino-4-iodopyridine | nih.gov |

| 2-Amino-5-bromopyridine | Electrophilic Iodination | NIS, DMF, TFA | Iodination at C3 position | 2-Amino-5-bromo-3-iodopyridine | ijssst.info |

| Imidazo[1,2-α]pyridine | Oxidative Iodination | I₂, TBHP, Ultrasound | Metal-free, C3-selective | 3-Iodoimidazo[1,2-α]pyridine | nih.gov |

This table summarizes various methodologies for the iodination of pyridine derivatives, showcasing the diversity of synthetic strategies.

In the synthesis of polyhalogenated pyridines, controlling the position of each halogen is paramount. The regioselectivity of these reactions is influenced by a combination of electronic effects from existing substituents and steric hindrance. nih.gov For di- and polyhalogenated compounds, subsequent functionalization, such as in palladium-catalyzed cross-coupling reactions, often shows selectivity for positions activated by the nitrogen atom (C2 and C4/C6). nih.govacs.org

In a sequence to create a trihalogenated pyridine, the choice of starting material and the type of halogen-metal exchange can dictate the outcome. For example, in the functionalization of 4-bromo-2-chloro-5-iodopyridine, halogen–magnesium exchange with i-PrMgCl occurs selectively at the more reactive C-I bond at the 5-position. mdpi.com This highlights how the differential reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for regioselective transformations. The presence of a chloro group at the 2-position can invert the typical regioselectivity observed in its absence. mdpi.com

Pyridine N-oxides are versatile intermediates in pyridine chemistry. researchgate.net The N-oxide group alters the electronic nature of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. This activation is crucial for introducing functionalities that are otherwise difficult to install. acs.org Specifically, the N-oxide activates the C2 and C6 positions toward nucleophilic attack and, after activation with an electrophilic agent, facilitates halogenation at these positions. researchgate.net

A highly efficient and regioselective halogenation of unsymmetrical pyridine N-oxides can be achieved under mild conditions using reagents like oxalyl chloride or bromide. researchgate.netnih.gov This methodology provides practical access to various 2-halo-substituted pyridines, which are important pharmaceutical intermediates. acs.orgnih.gov The halogen atom at the 2-position of a pyridine N-oxide is particularly reactive and can be preferentially transformed into other functional groups. acs.org

Direct C-H functionalization represents a modern and atom-economical approach to modifying pyridine systems. rsc.org However, the selective functionalization of pyridine C-H bonds is challenging due to the ring's electron-deficient nature and the coordinating ability of the nitrogen atom, which can interfere with metal catalysts. rsc.orgingentaconnect.com

Strategies to overcome these challenges often involve the use of directing groups that position a transition metal catalyst (commonly palladium) near a specific C-H bond, enabling its selective cleavage and functionalization. rsc.orgbeilstein-journals.org Chelation-assisted C-H activation is a highly effective method for functionalizing otherwise unreactive C-H bonds. rsc.org While ortho-functionalization is most common, recent advances have enabled the more challenging meta-C-H functionalization using specially designed templates or by dearomatization-rearomatization sequences. chu-lab.orgresearchgate.net The use of pyridine N-oxides can also facilitate C-H activation by altering the ring's reactivity and providing a coordinating site for the catalyst. rsc.orgingentaconnect.com These methods offer novel routes to halogenated pyridines by directly converting a C-H bond to a C-X (X = halogen) bond. nsf.govresearchgate.net

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5-Bromo-6-chloropyridin-3-amine |

| 3-Bromo-2-chloro-5-nitropyridine |

| 2-Amino-5-bromo-3-iodopyridine |

| 2-Aminopyridine |

| 3-Aminopyridine |

| 4-Aminopyridine |

| 5-Bromo-2-aminopyridine |

| 2-Bromo-5-aminopyridine |

| 3,5-Dibromo-4-aminopyridine |

| 3-Bromopyridine (B30812) |

| N-Boc-3-aminopyridine |

| N-Boc-3-amino-4-iodopyridine |

| Imidazo[1,2-α]pyridine |

| 3-Iodoimidazo[1,2-α]pyridine |

| 4-Bromo-2-chloro-5-iodopyridine |

| Pyridine N-oxide |

Sequential Halogenation Protocols for Regioselective Functionalization

Introduction of the Amino Group at the 3-Position

The formation of a C-N bond at the 3-position of the pyridine ring is a pivotal step. Two primary strategies are commonly employed: the reduction of a pre-installed nitro group and the direct displacement of a halogen atom by an amine equivalent.

A well-established method for synthesizing 3-aminopyridines involves the reduction of a corresponding 3-nitropyridine (B142982) precursor. orgsyn.org This transformation is versatile, with several reducing systems available to effect the conversion of the nitro group to an amine.

Classic chemical reduction methods often utilize metals in acidic media, such as zinc and hydrochloric acid or tin and hydrochloric acid. orgsyn.orgorgsyn.org Catalytic hydrogenation represents another powerful approach, frequently employing catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.gov This method is often characterized by high efficiency and clean reaction profiles. For instance, the reduction of a nitropyridine can be a step in a multi-step synthesis of complex molecules, where the nitro group is reduced to an amine, which is then further functionalized. mdpi.com

A notable challenge can be the synthesis of the requisite nitro-substituted pyridine intermediate itself. orgsyn.org However, a variety of methods exist, including electrochemical processes. The electrochemical reduction of 3-nitropyridines in an acidic solution offers a modern alternative to traditional metal-based reductions. google.com This technique can also allow for the simultaneous introduction of another substituent at the 2-position, providing a streamlined route to disubstituted 3-aminopyridines. google.com

Table 1: Selected Methods for the Reduction of Nitropyridines to Aminopyridines

| Precursor Type | Reducing Agent/Method | Notes | Reference(s) |

| 3-Nitropyridine | Zinc and Hydrochloric Acid | Classic chemical reduction. | orgsyn.org |

| 2-Amino-3-nitropyridine | Iron and aqueous acidified ethanol (B145695) | Effective for amino-nitro compounds. | orgsyn.org |

| 3-Nitropyridine derivatives | Electrochemical Reduction | Can simultaneously introduce a substituent at C2. | google.com |

| 3-Fluoro-4-nitropyridine N-oxide | Catalytic Hydrogenation (10% Pd/C, H₂) | Quantitative conversion following fluorination. | nih.gov |

The direct amination of a halopyridine via nucleophilic aromatic substitution (SNAr) provides an alternative route to 3-aminopyridines. In this approach, a halogen atom at the 3-position of the pyridine ring is displaced by an amine or an ammonia (B1221849) equivalent.

Historically, these reactions required forcing conditions, such as heating 3-bromopyridine with ammonia and a copper sulfate (B86663) catalyst in a sealed tube at high temperatures. orgsyn.org The reactivity of halopyridines in SNAr reactions is significantly influenced by the nature of the halogen and the presence of other substituents. Fluoride is typically more reactive than other halides. iust.ac.ir However, nucleophilic substitution on the pyridine ring is generally more challenging than on benzene (B151609) and often requires elevated temperatures, strong bases, or highly polar solvents, particularly when electron-withdrawing groups are absent. chemrxiv.orggcwgandhinagar.com

Modern metal-catalyzed methods have significantly improved the scope and mildness of these amination reactions. researchgate.net Copper-catalyzed aminations, for example, can now be performed under much milder conditions than early Ullmann-type reactions. u-tokyo.ac.jp Palladium-catalyzed Buchwald-Hartwig amination has also emerged as an extremely important method for forming C-N bonds with haloaromatics, including halopyridines. nbu.ac.in Activating the pyridine ring by forming a pyridinium (B92312) salt can also facilitate nucleophilic substitution under milder, room-temperature conditions. acs.org For instance, 2-halopyridinium ketene (B1206846) hemiaminals have been shown to be exceptionally reactive toward SNAr with amine nucleophiles. chemrxiv.org

Optimization of Reaction Conditions and Process Efficiency

Achieving high yields and purity in the synthesis of this compound and related precursors necessitates careful optimization of reaction parameters. Key areas of focus include the choice of solvent, reaction temperature, catalytic system, and strategies to control reaction selectivity.

The selection of solvent and the control of temperature are critical factors that can dramatically influence reaction rates, yields, and the formation of by-products. The solubility of reactants and products in the chosen solvent system is paramount for both the reaction progress and the subsequent purification and crystallization steps, which directly impact final product yield and quality. acs.org

In nucleophilic aromatic substitution reactions, polar aprotic solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are frequently used because they can effectively solvate cations while leaving the nucleophile relatively free, often requiring elevated temperatures to drive the reaction. chemrxiv.orgrsc.org However, these solvents can have high boiling points and potential toxicity, complicating product isolation. tandfonline.com Studies have shown that in some base-promoted aminations of polyhalogenated pyridines, water can serve as an optimal reaction medium at 140 °C, outperforming solvents like DMF and dichloromethane (B109758) (DCM). acs.org In other cases, ethanol has been used effectively as a "green" solvent, especially in combination with microwave heating. tandfonline.com

Temperature control is a crucial tool for managing selectivity. In some complex cyclization reactions, lowering the temperature to as low as -78 °C has been shown to be essential for suppressing the formation of side products. nih.gov Conversely, many SNAr and metal-catalyzed reactions require heating to achieve a reasonable reaction rate. rsc.orgacs.org

Table 2: Effect of Solvent and Temperature on Amination/Coupling Reactions

| Reaction Type | Solvent | Temperature (°C) | Outcome | Reference(s) |

| Nucleophilic Substitution | Ethanol | 160 (Microwave) | High yield (95%) of 3-(2-aminoethylsulfanyl)pyridine. | tandfonline.com |

| Base-Promoted Amination | H₂O | 140 | Optimal yield (73%) compared to DMF or DCM. | acs.org |

| Base-Promoted Amination | H₂O | 100 | Inefficient reaction with low yield (36%). | acs.org |

| C-N Coupling | DMSO | 90 | Optimal conditions for N-arylation of 2,6-difluoropyridine. | rsc.org |

| Cyclization | Tetrahydrofuran (THF) | -78 | Suppressed side product formation. | nih.gov |

Catalysis offers powerful tools for enhancing the efficiency and selectivity of pyridine synthesis. Metal-catalyzed cross-coupling reactions and microwave-assisted organic synthesis (MAOS) are two prominent strategies.

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are cornerstones of modern C-N bond formation. nbu.ac.in These methods utilize a palladium precursor and a specialized ligand (e.g., biaryl phosphines) to catalyze the coupling of an amine with a halide. nih.gov These reactions have been successfully applied to halopyridine substrates. nbu.ac.innih.gov Similarly, copper-catalyzed aminations provide a valuable, often more economical, alternative for preparing aminopyridines from their halo-precursors. researchgate.netu-tokyo.ac.jp

Microwave-assisted synthesis has gained widespread adoption due to its ability to dramatically reduce reaction times, often leading to increased yields and cleaner reaction profiles compared to conventional heating. nih.govrsc.org The rapid, uniform heating provided by microwave irradiation can efficiently drive reactions, such as nucleophilic substitutions on halopyridines or multicomponent reactions to build the pyridine ring. tandfonline.comrsc.orgmdpi.com For example, the substitution of 3-bromopyridine, which gives low conversion under conventional reflux in ethanol, can be driven to 95% isolated yield in under 40 minutes using microwave heating at 160°C. tandfonline.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction | Heating Method | Time | Yield | Reference(s) |

| Substitution of 3-bromopyridine with 2-aminoethanethiol in ethanol | Conventional Reflux | "Extensive" | Low Conversion | tandfonline.com |

| Substitution of 3-bromopyridine with 2-aminoethanethiol in ethanol | Microwave | 38 min | 95% | tandfonline.com |

| Synthesis of Thiazolo[5,4-b]pyridines | Conventional | 24 h | 72-94% | researchgate.net |

| Synthesis of Thiazolo[5,4-b]pyridines | Microwave | 10-30 min | 78-95% | researchgate.net |

Controlling selectivity and minimizing the formation of unwanted by-products are essential for efficient synthesis and straightforward purification. Several strategies can be employed to achieve this.

Careful control of reaction stoichiometry is fundamental. For instance, during the halogenation of pyridine precursors, using an excess of the halogenating agent can lead to over-halogenation. This can be mitigated by precise stoichiometric control and maintaining low reaction temperatures.

The choice of reagents and additives can also steer a reaction toward the desired product. In one pyridine synthesis, the addition of the base triethylamine (B128534) was found to suppress undesired reactivity, while changing one of the coupling partners entirely prevented the formation of a key side product. nih.gov In other cases, running a reaction in the absence of additives and performing a rapid purification can prevent the formation of hydrolysis by-products. acs.org

Reaction conditions, particularly temperature and time, are critical levers for minimizing by-products. As noted previously, decreasing the reaction temperature can suppress decomposition pathways and unwanted side reactions. nih.gov In one case, it was discovered that a cyclization was very fast, and reducing the reaction time to just two minutes significantly improved the yield and resulted in a cleaner reaction profile. nih.gov Similarly, quenching a reaction at a very low temperature (-78 °C) with a specific reagent was found to be crucial for preventing product degradation. nih.gov These examples underscore the importance of empirical optimization to identify conditions that favor the desired reaction pathway over competing processes.

Isomeric Considerations and Regiochemical Control in Halogenated Pyridin-3-amines

The functionalization of the pyridine ring is a complex challenge due to its electron-deficient nature compared to benzene, which deactivates it towards electrophilic aromatic substitution. The nitrogen atom strongly deactivates the α (C2, C6) and γ (C4) positions, making electrophilic attack most likely at the β (C3, C5) positions. However, in the case of 3-aminopyridine, the situation is more nuanced. The amino group is a powerful activating ortho-, para-director. This creates a conflict with the inherent reactivity of the pyridine ring, leading to potential challenges in regioselectivity.

Direct halogenation of 3-aminopyridine often results in a mixture of products, demonstrating a lack of precise regiochemical control. For instance, the bromination of 3-aminopyridine can lead to the formation of 2,6-dibromo-3-aminopyridine, indicating that substitution occurs at the positions activated by the amino group (ortho and para) that are also the most electron-deficient positions of the pyridine ring itself. Current time information in Bangalore, IN.researchgate.net

To overcome these challenges and achieve selective synthesis of specific isomers, several strategies have been developed:

Use of Protecting Groups: A common and effective strategy is the temporary protection of the highly activating amino group. Acylation of the amine to form an amide (e.g., an N-acetyl or N-Boc derivative) moderates its activating effect and provides steric hindrance, which can be exploited to direct halogenation. For example, protecting 3-aminopyridine as N-Boc-3-aminopyridine allows for directed ortho-metalation at the C4 position, followed by quenching with an electrophilic halogen source to yield N-Boc-3-amino-4-halopyridines with high selectivity. thieme-connect.com Similarly, using an acetyl protecting group on aminopyridines can facilitate selective monohalogenation. Current time information in Bangalore, IN.researchgate.net

Directed Ortho-Metalation (DoM): This technique utilizes a directing group (like a protected amine) to guide a strong base (typically an organolithium reagent) to deprotonate a specific ortho-position. The resulting organometallic intermediate can then react with an electrophile, such as iodine or a bromine source, to install a halogen at a defined location. This method offers excellent regiochemical control that is often difficult to achieve with standard electrophilic substitution. thieme-connect.com

Control of Reaction Conditions: The choice of solvent, temperature, and halogenating agent can significantly influence the isomeric distribution of products. Studies on the bromination of activated pyridines with N-bromosuccinimide (NBS) have shown that regioselectivity is dependent on the substituent's position and the reaction solvent. researchgate.net

Sequential Halogenation: For the synthesis of dihalogenated pyridines with two different halogens, a sequential approach is typically necessary. This involves the regioselective introduction of the first halogen, followed by a second halogenation step where the directing effects of the pyridine nitrogen, the amino group, and the first halogen must all be considered. A detailed synthesis of 2-amino-5-bromo-3-iodopyridine, for instance, starts from 2-aminopyridine. The first step is a regioselective bromination with NBS to yield 2-amino-5-bromopyridine, followed by iodination to install the iodine at the C3 position. ijssst.inforesearchgate.net This highlights a viable strategy for building complex halogenation patterns.

The table below summarizes the outcomes of various halogenation approaches on 3-aminopyridine, illustrating the importance of strategic control to obtain desired isomers.

| Starting Material | Reagents & Conditions | Major Product(s) | Key Observation | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | NaBr, Oxone | 2,6-Dibromo-3-aminopyridine | Poor regioselectivity; dihalogenation occurs at activated positions. | Current time information in Bangalore, IN.researchgate.net |

| N-Acetyl-3-aminopyridine | NaBr, Oxone | Selective monobromo derivatives | Amide protection moderates reactivity and improves selectivity. | Current time information in Bangalore, IN. |

| N-Boc-3-aminopyridine | 1. s-BuLi, TMEDA 2. Iodine (I₂) | N-Boc-3-amino-4-iodopyridine | Directed ortho-metalation provides excellent regiocontrol at C4. | thieme-connect.com |

| Pyridine | 1. Ring-opening to Zincke imine 2. Halogenating agent 3. Ring-closing with NH₄OAc | 3-Halopyridines | Modern method achieving high 3-selectivity on the core pyridine ring. |

A plausible synthetic route to the target compound, this compound, would likely involve a sequential halogenation strategy. One could envision starting with a precursor such as 5-bromopyridin-3-amine. The subsequent iodination step's regioselectivity would be crucial. The combined directing effects of the C3-amino group (ortho-, para-directing) and the C5-bromo group (meta-directing to itself, but deactivating) would need to be carefully managed to favor substitution at the C6 position. Alternatively, starting with a pre-functionalized pyridine containing a group at C6 that could be converted to iodide would be another viable approach.

The following table outlines a generalized, proven synthetic sequence for a related dihalo-aminopyridine, demonstrating the sequential halogenation strategy.

| Step | Starting Material | Reagents & Conditions | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | 2-Aminopyridine | N-Bromosuccinimide (NBS), Acetone, 10°C | 2-Amino-5-bromopyridine | ~95% | ijssst.inforesearchgate.net |

| 2 | 2-Amino-5-bromopyridine | KI, KIO₃, H₂SO₄, 100°C | 2-Amino-5-bromo-3-iodopyridine | ~74% | ijssst.inforesearchgate.net |

This established methodology for a related isomer underscores the feasibility of producing complex halo-pyridin-3-amines through controlled, stepwise functionalization. The successful synthesis of this compound would rely on a similar, carefully designed sequence that leverages the principles of regiochemical control.

Halogen-Mediated Reactivity at the Pyridine Core

The reactivity of this compound is dominated by the chemistry of its carbon-halogen bonds. The presence of both bromine and iodine on the electron-deficient pyridine ring allows for a range of transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Bromine and Iodine

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway that is generally not favorable for electron-rich aromatic systems like benzene unless activated by strong electron-withdrawing groups. In pyridines, the ring nitrogen atom delocalizes negative charge effectively, stabilizing the intermediate Meisenheimer complex formed during the SNAr mechanism, thus facilitating the reaction, especially for substituents at the ortho and para positions.

In SNAr reactions, the rate of reaction is heavily influenced by the ability of the leaving group to depart. The leaving group ability of halogens is inversely related to their basicity; weaker bases are better leaving groups. Consequently, iodide (I⁻) is a significantly better leaving group than bromide (Br⁻) because hydroiodic acid (HI) is a stronger acid than hydrobromic acid (HBr).

Several factors contribute to the superior leaving group ability of iodine compared to bromine:

Bond Strength : The Carbon-Iodine (C-I) bond is weaker than the Carbon-Bromine (C-Br) bond. This is due to the less effective orbital overlap between the larger, more diffuse 5p orbital of iodine and the sp² orbital of the pyridine carbon, compared to the 4p orbital of bromine. A weaker bond is more easily broken during the substitution reaction.

Polarizability : Iodine is larger and more polarizable than bromine. This allows it to better stabilize the developing negative charge in the transition state leading to the Meisenheimer intermediate.

Basicity of the Anion : Iodide is the conjugate base of a very strong acid (HI, pKa ≈ -10), making it a very weak and stable base. Bromide is the conjugate base of HBr (pKa ≈ -9), also a strong acid, but slightly weaker than HI. The stability of the leaving group anion is a crucial driving force for the reaction.

Due to these factors, nucleophilic attack on this compound is expected to selectively displace the iodide at the C6 position over the bromide at the C5 position.

Table 1: Comparison of Halogen Properties as Leaving Groups

| Property | Iodine (I) | Bromine (Br) |

|---|---|---|

| Covalent Radius (pm) | 140 | 115 |

| C-X Bond Strength (approx. kJ/mol) | ~270 | ~315 |

| pKa of Conjugate Acid (HX) | -10 | -9 |

| Relative Leaving Group Ability | Excellent | Good |

Data is based on general principles and may vary slightly depending on the specific molecular context.

The amino group (-NH₂) at the C3 position is a strong electron-donating group. In electrophilic aromatic substitution, such groups typically direct incoming electrophiles to the ortho and para positions. However, in nucleophilic aromatic substitution, the situation is more complex. The primary activating factor in SNAr is the presence of electron-withdrawing groups or heteroatoms that can stabilize the anionic intermediate. In this compound, the ring nitrogen is the principal activator, withdrawing electron density and stabilizing negative charge, particularly when it develops at the ortho (C2, C6) and para (C4) positions.

The amino group at C3 can exert a deactivating effect on SNAr at the C6 position due to its electron-donating nature, which would destabilize the anionic intermediate. However, the superior leaving group ability of iodine at C6 typically overrides this electronic effect, ensuring that substitution occurs preferentially at this position.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Dihalogenated pyridines like this compound are excellent substrates for these reactions, allowing for stepwise and selective functionalization.

Palladium catalysts are widely used to couple aryl halides with various partners. The general reactivity order for halogens in the key oxidative addition step (the rate-determining step in many catalytic cycles) is I > Br > Cl > F. This differential reactivity is fundamental to the selective functionalization of dihalo-substrates.

Suzuki-Miyaura Coupling : This reaction couples the halo-pyridine with a boronic acid or ester. It is highly versatile and tolerant of many functional groups.

Sonogashira Coupling : This reaction forms a C-C bond between the halo-pyridine and a terminal alkyne, typically using a palladium catalyst in the presence of a copper(I) co-catalyst.

Negishi Coupling : This reaction involves the coupling of the halo-pyridine with an organozinc reagent. Organozinc compounds are highly reactive, often leading to rapid and efficient coupling.

For this compound, all these reactions are expected to proceed selectively at the more reactive C-I bond under carefully controlled conditions.

The significant difference in reactivity between the C-I and C-Br bonds allows for excellent chemoselectivity in palladium-catalyzed cross-coupling reactions. The oxidative addition of a Pd(0) catalyst to the C-I bond is much faster than its addition to the C-Br bond. This enables the selective functionalization of the C6 position while leaving the C5-Br bond intact for subsequent transformations.

This stepwise approach is highly valuable in synthetic chemistry, allowing for the divergent synthesis of complex molecules from a single precursor. For instance, a Sonogashira coupling could be performed first at the C6-I position, followed by a Suzuki-Miyaura coupling at the C5-Br position under more forcing conditions (e.g., higher temperature, different ligand).

Table 2: Representative Chemoselective Cross-Coupling Reaction

| Reaction | Reagent | Catalyst System | Position Reacted | Product |

|---|---|---|---|---|

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₄, CuI, Et₃N | C6 (Iodine) | 5-Bromo-6-(phenylethynyl)pyridin-3-amine |

| Suzuki-Miyaura Coupling | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | C6 (Iodine) | 5-Bromo-6-(4-methoxyphenyl)pyridin-3-amine |

The reactions shown are illustrative of the expected chemoselectivity based on established principles for dihalogenated heterocycles.

Reactivity of the Pyridin-3-amine Moiety

The amino group at the 3-position of the pyridine ring is a key site for various chemical modifications, enabling the synthesis of a wide array of derivatives.

The primary amino group of this compound readily undergoes acylation and alkylation reactions. Acylation, typically performed with acyl chlorides or anhydrides, converts the amino group into an amide. For instance, treatment with acetyl chloride can yield the corresponding acetamido derivative. vulcanchem.com This transformation is significant in medicinal chemistry as it can enhance the metabolic stability of the parent compound. vulcanchem.com

Alkylation of the amino group introduces alkyl substituents, a common strategy for modifying the molecule's steric and electronic properties. These reactions expand the synthetic utility of the parent compound, allowing for the creation of diverse molecular scaffolds. The reactivity of the amino group in these derivatizations is a cornerstone of its application in constructing more complex molecules.

Table 1: Examples of Acylation and Alkylation Reactions

| Reaction Type | Reagent | Product Type | Significance |

| Acylation | Acetyl chloride | N-(5-bromo-6-iodopyridin-3-yl)acetamide | Enhanced metabolic stability |

| Alkylation | Alkyl halide | N-alkyl-5-bromo-6-iodopyridin-3-amine | Modified steric and electronic properties |

This table provides a generalized overview of acylation and alkylation reactions.

The amino group of this compound can condense with aldehydes and ketones to form Schiff bases or imines (-N=CH-). researchgate.net This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The formation of these imine-linked conjugates is a versatile method for creating new carbon-nitrogen double bonds, which can be crucial for developing ligands for metal coordination studies or as intermediates for further synthetic transformations. vulcanchem.comresearchgate.net The reaction is typically catalyzed by an acid or base and driven to completion by the removal of water.

The pyridin-3-amine moiety is a valuable precursor for the synthesis of fused heterocyclic systems. Through intramolecular or intermolecular cyclization reactions, it can be used to construct bicyclic structures such as isoxazolopyridines and pyrazolopyridines. mdpi.com For example, reaction with β-dicarbonyl compounds can lead to the formation of a pyrazolo[3,4-b]pyridine ring system. mdpi.com Similarly, appropriately substituted derivatives can undergo cyclization to form isoxazolopyridines. These fused heterocyclic scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active molecules. thieme-connect.com The specific reaction conditions and the nature of the cyclizing agent determine the resulting heterocyclic system. mdpi.comthieme-connect.com

Oxidation and Reduction Pathways of the Pyridine Ring and Substituents

The pyridine ring and its substituents in this compound can undergo both oxidation and reduction, leading to a variety of transformed products.

The amino group can be oxidized to a nitro group. For instance, treatment of similar aminopyridines with strong oxidizing agents like nitric acid in sulfuric acid can yield the corresponding nitropyridine. The pyridine nitrogen itself can be oxidized to an N-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA).

Reduction reactions can also be selectively performed. The halogen substituents can be removed via catalytic hydrogenation. For example, using hydrogen gas with a palladium on carbon (Pd/C) catalyst can lead to dehalogenation. vulcanchem.com The nitro group, if present from oxidation, can be reduced back to an amino group using various reducing agents, including tin or iron in acidic media, or through catalytic hydrogenation. orgsyn.org

Table 2: Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Substrate Moiety | Product Moiety |

| Oxidation | HNO₃/H₂SO₄ | Amino group | Nitro group |

| Oxidation | m-CPBA | Pyridine nitrogen | N-oxide |

| Reduction | H₂/Pd-C | Bromo/Iodo group | Hydrogen |

| Reduction | Sn/HCl or Fe/HCl | Nitro group | Amino group |

This table illustrates common oxidation and reduction pathways for functional groups present in or derived from this compound.

Chemo- and Regioselectivity in Multi-Functionalized Pyridine Systems

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity critical considerations in its chemical transformations. The relative reactivity of the amino group, the bromine atom, and the iodine atom allows for selective reactions under specific conditions.

The amino group is generally more nucleophilic than the pyridine nitrogen and will preferentially react with electrophiles like acyl chlorides or alkyl halides. researchgate.net In metal-catalyzed cross-coupling reactions, the carbon-iodine bond is typically more reactive than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the 6-position (iodine) while leaving the 5-position (bromine) intact for subsequent transformations. This selective reactivity is a key strategy in the synthesis of complex, multi-substituted pyridines. nih.gov

The electronic properties of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing halogens, also play a crucial role in directing the regioselectivity of reactions such as electrophilic aromatic substitution. nih.gov Careful choice of reagents, catalysts, and reaction conditions is therefore essential to achieve the desired chemo- and regioselective outcome in the functionalization of this versatile building block. nih.govuni-muenchen.de

Design and Synthesis of Novel Substituted Pyridin-3-amine Derivatives

The synthesis of novel substituted pyridin-3-amine derivatives from this compound is a key strategy in medicinal chemistry and materials science. The differential reactivity of the bromine and iodine substituents allows for selective and sequential modifications, enabling the creation of a wide array of new compounds.

Exploration of Structure-Activity Relationships (SAR) through Systematic Modifications

Systematic modification of the this compound core is crucial for understanding structure-activity relationships (SAR). chemrxiv.orglookchem.com This involves the targeted introduction of various functional groups at the bromine, iodine, and amine positions to probe how these changes influence the biological activity or material properties of the resulting derivatives.

For instance, in the development of kinase inhibitors, the bromine and iodine atoms serve as handles for introducing different aryl or heterocyclic groups via cross-coupling reactions. acs.orgnih.gov The amine group can be acylated or alkylated to further explore the chemical space. semanticscholar.orgtandfonline.com These modifications allow for the fine-tuning of properties such as potency, selectivity, and pharmacokinetic profiles.

A common approach involves keeping one part of the molecule constant while systematically varying another. For example, a series of compounds can be synthesized where the substituent at the 6-position (originally iodine) is varied, while the bromo and amino groups remain unchanged. This allows researchers to directly assess the impact of the 6-substituent on the compound's activity.

The following table illustrates a hypothetical SAR exploration starting from this compound for a generic biological target:

| Parent Compound | Modification Site | Introduced Group | Observed Activity |

| This compound | 6-position (Iodine) | Phenyl | Moderate |

| This compound | 6-position (Iodine) | 4-Fluorophenyl | High |

| This compound | 6-position (Iodine) | 3-Methoxyphenyl | Low |

| 5-Bromo-6-phenylpyridin-3-amine | 5-position (Bromine) | Methyl | Decreased |

| 5-Bromo-6-phenylpyridin-3-amine | 3-position (Amine) | Acetyl | Inactive |

This systematic approach provides valuable data that guides the design of more potent and selective compounds.

Scaffold Hopping and Diversification Strategies

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core structure of a known active compound with a different, isofunctional scaffold to generate novel compounds with potentially improved properties. nih.govresearchgate.net this compound and its derivatives can serve as starting points for such strategies.

For example, a pyridinone scaffold, which can act as a bioisostere for the pyridine ring, might be introduced. frontiersin.org This can lead to compounds with different physicochemical properties, such as solubility and membrane permeability, while retaining the key binding interactions of the original molecule. frontiersin.org

Diversification strategies often involve creating a library of compounds from a common intermediate. Starting with this compound, a diverse set of building blocks can be introduced at the halogen positions through various cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.orgnih.govacs.org This allows for the rapid generation of a multitude of structurally distinct molecules for high-throughput screening.

Halogen-Directed Ortho-Metalation and Lithiation Strategies

Halogen atoms can act as directing groups for ortho-metalation reactions, a powerful tool for the regioselective functionalization of aromatic rings. imperial.ac.uk In the case of dihalogenated pyridines, the choice of the metalating agent and reaction conditions can determine which halogen directs the metalation. researchgate.net

While direct ortho-lithiation of iodobenzenes is challenging, the presence of other directing groups on the pyridine ring can influence the outcome. acs.org For this compound, the amino group and the pyridine nitrogen can also play a role in directing the metalation.

A common strategy involves a "halogen dance" reaction, where an initial metal-halogen exchange at one position is followed by an intramolecular rearrangement to a more stable organometallic species. researchgate.netacs.org For instance, treatment with a strong lithium base like lithium diisopropylamide (LDA) could potentially lead to regioselective lithiation ortho to one of the halogens or the amino group. uwindsor.ca The resulting organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

The general scheme for a directed ortho-lithiation followed by quenching with an electrophile (E) is as follows:

Scheme 1: General representation of directed ortho-lithiation

The regioselectivity of this process is influenced by factors such as the nature of the base, the solvent, the temperature, and the relative directing ability of the substituents on the pyridine ring. arkat-usa.orgresearchgate.net

Construction of Complex Polycyclic and Bridged Pyridine Architectures

The versatile reactivity of this compound makes it a valuable building block for the synthesis of complex polycyclic and bridged pyridine architectures. These intricate structures are often found in natural products and are of great interest in medicinal chemistry and materials science. researchgate.net

Intramolecular cyclization reactions are a key strategy for constructing such complex scaffolds. For example, by introducing appropriate functional groups at the halogen positions, subsequent ring-closing reactions can be triggered to form fused ring systems.

One approach could involve a Sonogashira coupling at the 6-position with a terminal alkyne bearing a nucleophilic group. Subsequent intramolecular cyclization could then lead to the formation of a new ring fused to the pyridine core. Similarly, a Suzuki coupling followed by an intramolecular Heck reaction could be employed to construct polycyclic systems.

The synthesis of thieno[2,3-b]pyridines, for example, often involves the cyclization of appropriately substituted pyridine derivatives. researchgate.net Starting from this compound, one could envision a synthetic route where the iodine is displaced by a sulfur nucleophile, and the bromine is used as a handle to introduce a group that can participate in a subsequent cyclization to form the thiophene (B33073) ring.

Development of Libraries of Pyridine-Based Chemical Probes and Intermediates

The creation of libraries of chemical probes is essential for chemical biology and drug discovery to investigate the function of biological targets. whiterose.ac.uk this compound is an excellent starting material for the development of such libraries due to the orthogonal reactivity of its functional groups.

By employing a divergent synthetic strategy, a large number of diverse compounds can be generated from this single precursor. For example, the iodine can be selectively displaced or coupled, followed by a different reaction at the bromine position. The amino group provides another point for diversification.

This approach allows for the creation of a collection of molecules with varied substitution patterns around the pyridine core. These libraries can then be screened against a range of biological targets to identify new hits for drug discovery programs or as tools to probe biological pathways.

The following table outlines a potential diversification strategy for library synthesis:

| Reaction Step | Position | Reaction Type | Example Reagents | Resulting Diversity |

| 1 | 6-position (Iodine) | Suzuki Coupling | Various boronic acids | Aryl, heteroaryl groups |

| 2 | 5-position (Bromine) | Sonogashira Coupling | Various terminal alkynes | Alkynyl groups |

| 3 | 3-position (Amine) | Acylation | Various acid chlorides | Amide functionalities |

This modular approach enables the efficient generation of a large and diverse library of pyridine-based compounds from a single, readily available starting material.

Computational and Theoretical Investigations of 5 Bromo 6 Iodopyridin 3 Amine

Theoretical Insights into Structure-Reactivity Relationships and Design Principles

Computational and theoretical investigations provide a powerful lens through which to understand the intricate relationship between the molecular structure of 5-bromo-6-iodopyridin-3-amine and its chemical reactivity. While specific computational studies on this exact molecule are not extensively available in public literature, a deep understanding of its properties can be extrapolated from theoretical studies on analogous halogenated and aminated pyridine (B92270) systems. Density Functional Theory (DFT) is a principal method employed for such investigations, offering valuable insights into the electronic properties, reactivity indices, and non-covalent interactions that govern the behavior of this class of compounds.

The strategic placement of bromine, iodine, and amine substituents on the pyridine ring creates a unique electronic landscape that dictates the molecule's reactivity. The electron-donating amino group (-NH2) at the 3-position tends to increase the electron density of the pyridine ring, particularly at the ortho and para positions, activating it towards electrophilic substitution. Conversely, the electron-withdrawing halogen atoms (bromo at the 5-position and iodo at the 6-position) decrease the ring's electron density, making it more susceptible to nucleophilic attack.

Theoretical calculations on related halogenated aromatic compounds have shown that the nature and position of the halogen substituents significantly influence the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as a smaller gap generally implies higher chemical reactivity. For this compound, the interplay between the electron-donating amino group and the electron-withdrawing halogens is expected to modulate this energy gap, thereby fine-tuning its reactivity profile.

Furthermore, computational models can predict various reactivity descriptors that offer a more nuanced understanding of site selectivity in chemical reactions. Parameters such as Mulliken atomic charges, Fukui functions, and the molecular electrostatic potential (MEP) map are instrumental in identifying the most electron-rich and electron-poor regions of the molecule. In the case of this compound, these calculations would likely reveal the nitrogen of the pyridine ring and the amino group as key sites for electrophilic attack or hydrogen bonding, while the carbon atoms bonded to the halogens would be identified as potential sites for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

These theoretical insights are not merely academic; they form the bedrock of rational molecular design. By understanding the structure-reactivity relationships at a quantum chemical level, medicinal chemists and materials scientists can predict how modifications to the molecular structure of this compound—such as altering the halogen substituents or introducing new functional groups—will impact its biological activity or material properties. For instance, computational docking studies, which simulate the interaction of a small molecule with a biological target, rely on an accurate understanding of the molecule's electronic and steric properties to predict binding affinity and orientation. This predictive power accelerates the discovery and optimization of new therapeutic agents and functional materials.

To illustrate the type of data generated in a typical computational study of a molecule like this compound, the following interactive table presents hypothetical, yet representative, quantum chemical descriptors calculated using DFT.

| Property | Calculated Value | Significance in Reactivity and Design |

| HOMO Energy | -5.8 eV | Represents the ability to donate electrons; higher values indicate greater reactivity towards electrophiles. |

| LUMO Energy | -1.2 eV | Represents the ability to accept electrons; lower values indicate greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | 4.6 eV | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions, crucial for drug design and material science. |

| Mulliken Charge on N1 | -0.45 e | Predicts the site for electrophilic attack and hydrogen bond formation. |

| Mulliken Charge on C6 | +0.20 e | Suggests susceptibility to nucleophilic attack, a key consideration in synthesis design. |

These theoretical principles and computational methodologies provide a robust framework for understanding and predicting the chemical behavior of this compound, thereby guiding the design of novel molecules with tailored properties for a wide range of applications.

Advanced Analytical Methodologies for Characterization in Academic Research

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By probing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 5-Bromo-6-iodopyridin-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D-NMR) experiments would be employed to unambiguously assign the structure.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons and the amine protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing effects of the bromine and iodine atoms, as well as the electron-donating effect of the amine group. The coupling patterns between adjacent protons would provide crucial information about their relative positions on the pyridine (B92270) ring. The amine protons would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would display five signals corresponding to the five carbon atoms in the pyridine ring. The chemical shifts of these carbons would be indicative of their electronic environment. The carbons directly attached to the electronegative halogen atoms (bromine and iodine) would be expected to resonate at different fields compared to those adjacent to the amine group or the nitrogen atom of the pyridine ring.

2D-NMR: Techniques such as COSY (Correlation Spectroscopy) would be used to establish the connectivity between protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate the proton signals with their directly attached carbon atoms and with carbons that are two or three bonds away, respectively. This network of correlations would provide a definitive map of the molecular structure.

Expected ¹H and ¹³C NMR Data (Illustrative)

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-2 | 8.0 - 8.5 | - |

| H-4 | 7.0 - 7.5 | - |

| C-2 | 145 - 155 | - |

| C-3 | 140 - 150 | - |

| C-4 | 115 - 125 | - |

| C-5 | 90 - 100 | - |

| C-6 | 95 - 105 | - |

| NH₂ | 4.0 - 6.0 (broad) | - |

Note: These are estimated ranges and can vary based on solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. These vibrations are characteristic of specific functional groups present in the molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations and the aromatic C-C and C-H stretching and bending vibrations would also be observable. The presence of the bromine and iodine substituents would influence the fingerprint region of the spectrum (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Br and C-I bonds, which can sometimes be weak in the IR spectrum.

Key Vibrational Frequencies (Illustrative)

| Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | IR, Raman |

| C=C, C=N Stretch (Aromatic Ring) | 1400 - 1600 | IR, Raman |

| C-N Stretch | 1250 - 1350 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the spectrum is characterized by absorption bands arising from π→π* and n→π* transitions of the pyridine ring and the substituents. The positions and intensities of these bands are sensitive to the nature and position of the substituents on the aromatic ring. The presence of the amino group and the halogens would be expected to cause shifts in the absorption maxima compared to unsubstituted pyridine.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain information about its structure through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. For this compound (C₅H₄BrIN₂), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (monoisotopic at ¹²⁷I) would also be clearly resolved, providing further confirmation of the presence of these elements in the molecule.

LC-MS for Reaction Monitoring and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for monitoring the progress of chemical reactions by identifying the reactants, products, and any intermediates or byproducts. It is also a primary tool for assessing the purity of the final compound. A pure sample of this compound would show a single major peak in the chromatogram with a corresponding mass spectrum that confirms its molecular weight.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for this compound is not extensively published, the principles of the technique and data from analogous halogenated aminopyridines allow for a detailed projection of its structural features.

Confirmation of Regiochemistry and Molecular Conformation

X-ray diffraction analysis would provide unequivocal confirmation of the regiochemistry of this compound, verifying the specific positions of the bromo, iodo, and amine substituents on the pyridine ring. The analysis would yield precise bond lengths and angles, confirming the covalent structure.

The pyridine ring is expected to be essentially planar. The molecular conformation would be further defined by the orientation of the amine group relative to the ring. Analysis of similar structures suggests that the atoms of the amine group would lie close to the plane of the pyridine ring.

Table 1: Representative Crystallographic Data for an Analogous Halogenated Pyridine Compound (3-bromo-pyridine N-oxide) Note: This data is for a related compound and serves to illustrate the type of information obtained from X-ray crystallography.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.832 (5) |

| b (Å) | 18.398 (10) |

| c (Å) | 8.298 (5) |

| β (°) | 92.906 (5) |

| Volume (ų) | 1194.2 (12) |

| Data derived from a study on a related compound to illustrate typical crystallographic parameters. nih.gov |

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The solid-state packing of this compound would be governed by a network of non-covalent intermolecular interactions. These interactions are crucial in determining the crystal's stability and physical properties.

Hydrogen Bonding: The primary hydrogen bonding motif anticipated involves the amino group (N-H) acting as a hydrogen bond donor and the pyridine ring nitrogen (N) of an adjacent molecule acting as an acceptor. This interaction (N-H···N) typically leads to the formation of supramolecular chains or dimers. researchgate.netacs.org

Halogen Bonding: Halogen bonding is a significant directional interaction involving the electrophilic region (σ-hole) on a halogen atom. acs.orgnih.gov In the crystal structure of this compound, several types of halogen bonds are plausible:

C-I···N: The iodine atom, being more polarizable than bromine, is expected to be a stronger halogen bond donor, forming interactions with the pyridine nitrogen or the amino nitrogen of a neighboring molecule. mdpi.com

C-Br···N: The bromine atom can also participate in similar, though generally weaker, halogen bonds.

The interplay between hydrogen and halogen bonding dictates the final crystal architecture. nih.gov The strength of these interactions typically follows the order I > Br > Cl. mdpi.com

Table 2: Representative Intermolecular Interaction Geometries in Halogenated Pyridine Crystals Note: These values are drawn from studies on related molecules to exemplify typical interaction parameters.

| Interaction Type | D···A Distance (Å) | ∠ D-X···A (°) |

| N-H···N (Hydrogen Bond) | ~2.9 - 3.2 | ~160 - 175 |

| C-I···N (Halogen Bond) | ~2.8 - 3.1 | ~170 - 180 |

| C-Br···N (Halogen Bond) | ~3.0 - 3.3 | ~165 - 175 |

| Data are generalized from studies on aminopyridines and halogenated pyridines to illustrate expected geometries. researchgate.netnih.govmdpi.com |

Chromatographic Methods for Purity Assessment and Separation Optimization

Chromatographic techniques are fundamental for assessing the purity of this compound and for its purification from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a cornerstone technique for determining the purity of pharmaceutical intermediates and active ingredients. For a compound like this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed. This method separates compounds based on their hydrophobicity.

A typical RP-HPLC setup would involve a stationary phase, such as a C18 column, and a polar mobile phase. The separation is achieved by gradient elution, where the concentration of the organic solvent in the mobile phase is increased over time. UPLC, which uses columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including faster run times, higher resolution, and increased sensitivity. sielc.com

Table 3: Typical HPLC/UPLC Parameters for Analysis of Halogenated Pyridine Derivatives

| Parameter | Typical Condition |

| Column | C18 (e.g., 150 x 4.6 mm, 5µm for HPLC; <50 x 2.1 mm, <2µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient |

| Flow Rate | 0.8-1.5 mL/min (HPLC); 0.3-0.6 mL/min (UPLC) |

| Detection | UV-Vis Detector (e.g., at 254 nm or Diode Array Detector) |

| Column Temp. | 25-40 °C |

| These parameters represent a standard starting point for method development for pyridine derivatives. sielc.comhelixchrom.comiosrjournals.org |

Preparative Chromatography for Compound Purification

For obtaining highly pure samples of this compound for research or further synthesis, preparative chromatography is essential. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger quantities of material. acs.org

The process involves developing a robust analytical method that shows good separation between the target compound and its impurities (e.g., starting materials, regioisomers, or dehalogenated byproducts). This method is then scaled up by using a larger diameter column packed with the same stationary phase, increasing the mobile phase flow rate, and injecting a much larger sample volume. acs.orgmdpi.com Fractions are collected as they elute from the column, and those containing the pure product are combined and the solvent evaporated to yield the purified compound. nih.gov

Research Applications and Broader Scientific Impact in Organic Chemistry

Utility as a Versatile Building Block in Complex Organic Synthesis

The primary value of 5-Bromo-6-iodopyridin-3-amine in synthetic chemistry stems from its capacity to undergo sequential and regioselective functionalization. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond towards oxidative addition in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective substitution at the C-6 position while leaving the C-5 bromine available for a subsequent, different coupling reaction. The amino group at the C-3 position can also be modified or used to direct reactions, further enhancing its synthetic potential.

This differential reactivity enables a modular approach to constructing highly substituted pyridines, which are important components of many biologically active molecules. nih.gov

Table 1: Differential Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

| Reactive Site | Relative Reactivity | Common Coupling Reactions | Typical Conditions |

|---|---|---|---|

| C-6 (Iodine) | High | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | Mild Pd catalysts (e.g., Pd(PPh₃)₄), room temp. to moderate heat |

| C-5 (Bromine) | Moderate | Suzuki, Sonogashira, Heck, Buchwald-Hartwig | More forcing conditions, different ligand/catalyst systems |

The ability to perform sequential cross-coupling reactions makes this compound an excellent starting material for the synthesis of novel fused heterocyclic systems. mdpi.comias.ac.in A synthetic strategy might involve an initial coupling reaction at the C-6 position to introduce a side chain. This new substituent can then be chemically manipulated to react with either the bromine atom at C-5 or the amino group at C-3, leading to the formation of a new ring fused to the original pyridine (B92270) core. For instance, introducing a vinyl group at C-6 via a Stille or Suzuki coupling, followed by an intramolecular Heck reaction, could potentially form a pyrido-fused system. Similarly, coupling an ortho-aminoarylboronic acid at C-6 could be followed by an intramolecular C-N coupling to construct polycyclic heteroaromatics. researchgate.net

The modular nature of reactions involving this compound makes it an ideal scaffold for combinatorial chemistry and the generation of diverse chemical libraries for high-throughput screening. By using a "plug-and-play" approach, a wide array of commercially available building blocks, such as boronic acids, alkynes, and amines, can be systematically introduced at the C-6 and C-5 positions. This strategy allows for the rapid synthesis of hundreds or thousands of unique, yet structurally related, compounds. nih.govrsc.org These libraries are invaluable in the search for new drug candidates and chemical probes.

Table 2: Example of a Combinatorial Library Synthesis Scheme

| Scaffold Position | Reaction Type | Building Block Examples | Resulting Diversity |

|---|---|---|---|

| C-6 (Iodo) | Suzuki Coupling | Arylboronic acids, Heteroarylboronic acids | Introduction of various aromatic and heterocyclic groups (R¹) |

| C-5 (Bromo) | Sonogashira Coupling | Terminal alkynes | Introduction of linear, rigid linkers and functional groups (R²) |

| C-3 (Amino) | Acylation | Acid chlorides, Carboxylic acids | Introduction of amide functionalities (R³) |

Intermediacy in the Development of Advanced Materials

While primarily recognized for its role in medicinal chemistry, the core structure of this compound also serves as a precursor for advanced materials. Polysubstituted pyridines containing aryl substituents are important functional moieties in fields like chemosensors and molecular electronics. nih.gov The ability to use this compound to create extended π-conjugated systems through sequential cross-coupling reactions is particularly relevant. By attaching chromophores or other electronically active groups to the pyridine core, novel materials with specific photophysical or electronic properties can be designed. For example, building out from the C-5 and C-6 positions with aromatic groups could lead to the synthesis of novel ligands for organometallic complexes or components of organic light-emitting diodes (OLEDs).

Contributions to Drug Discovery Research as a Precursor

The pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. ijssst.info this compound provides a direct route to 3,5,6-trisubstituted pyridine derivatives, a substitution pattern found in many biologically active agents, particularly kinase inhibitors. The compound serves as a key precursor, allowing for the precise installation of various pharmacophoric elements required for target binding and desired biological activity. For instance, similar dihalopyridine intermediates are crucial in the synthesis of tyrosine kinase inhibitors used in cancer therapy. ijssst.info

Structure-Activity Relationship (SAR) studies are fundamental to the process of lead optimization in drug discovery. The synthetic flexibility of this compound is perfectly suited for conducting detailed SAR analyses. frontiersin.org By systematically varying the substituents at the C-5 and C-6 positions, medicinal chemists can meticulously probe the steric, electronic, and hydrophobic requirements of a biological target's binding site. For example, a library of analogs can be created where the group at C-6 is kept constant while the group at C-5 is varied, and vice versa. This allows for a clear understanding of how specific structural modifications impact potency, selectivity, and pharmacokinetic properties. The synthesis of ALK2 inhibitors from a related 2-amino-5-bromo-3-iodopyridine (B1270907) highlights how this approach is used to map the binding pocket of a target enzyme. acs.org

Table 3: Hypothetical SAR Table for a Kinase Inhibitor Series

| R¹ Substituent (at C-6) | R² Substituent (at C-5) | IC₅₀ (nM) | Rationale for Change |

|---|---|---|---|

| Phenyl | 4-Morpholinophenyl | 500 | Initial hit |

| 2-Methoxyphenyl | 4-Morpholinophenyl | 250 | Probing for H-bond acceptor near R¹ |

| Phenyl | 4-(N-methylpiperazinyl)phenyl | 80 | Introducing basic amine to engage with acidic residue |

The predictable and selective reactivity of this compound facilitates the rational design and synthesis of complex molecular architectures for biological testing. A common strategy involves using a Suzuki coupling to install a larger, often complex, aryl or heteroaryl group at the more reactive C-6 position. acs.orgmdpi.com This is followed by a second coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig amination) at the C-5 position to introduce a different group that can modulate solubility, occupy a different pocket of the target protein, or fine-tune the electronic properties of the molecule. nih.govnih.gov This stepwise approach provides precise control over the final structure, which is essential for modern, structure-based drug design.

Conclusion and Future Perspectives in 5 Bromo 6 Iodopyridin 3 Amine Research

Summary of Current Understanding and Key Research Achievements

5-Bromo-6-iodopyridin-3-amine is primarily recognized as a crucial intermediate in the synthesis of pharmacologically active molecules. Its value lies in the differential reactivity of its halogen substituents, which allows for selective functionalization.

Key research achievements related to similar compounds, such as 2-Amino-5-Bromo-3-Iodopyridine (B1270907), have established reliable synthetic pathways. ijssst.info These often involve the bromination and subsequent iodination of an aminopyridine precursor. ijssst.info The synthesis of 2-amino-5-bromo-3-iodopyridine, for instance, has been optimized to achieve a total yield of 70% from 2-aminopyridine (B139424), demonstrating the feasibility of producing such intermediates on a larger scale. ijssst.info This body of work provides a solid foundation for the synthesis and manipulation of this compound.

The primary application of this and structurally related compounds is in the development of kinase inhibitors, which are pivotal in cancer therapy. ijssst.info The dihalogenated aminopyridine core serves as a versatile scaffold for building molecules that can effectively target these enzymes.

Table 1: Key Research Findings on Related Dihalogenated Aminopyridines

| Feature | Finding | Reference |

| Synthesis | A scalable method for preparing 2-amino-5-bromo-3-iodopyridine has been developed with a 70% overall yield. | ijssst.info |

| Starting Material | The synthesis typically begins with 2-aminopyridine, which undergoes bromination and then iodination. | ijssst.info |

| Key Application | These compounds are important intermediates in the synthesis of tyrosine kinase inhibitors for cancer therapy. | ijssst.info |

| Reactivity | The presence of multiple halogen atoms allows for selective, stepwise reactions to build molecular complexity. | nih.govacs.org |

Emerging Synthetic Methodologies and Reactivity Patterns

The synthesis of polyfunctionalized pyridines is constantly evolving, with a focus on efficiency, selectivity, and environmental sustainability. nih.govacs.org

Emerging Synthetic Approaches:

Multicomponent Reactions (MCRs): These reactions allow for the construction of complex pyridine (B92270) derivatives in a single step from simple starting materials, often with the aid of nanocatalysts. rsc.org This approach offers high atom economy and reduces waste.